molecular formula C21H21F2N3O3 B2932424 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide CAS No. 1014069-04-5

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2932424
CAS No.: 1014069-04-5
M. Wt: 401.414
InChI Key: JTLOLINXSWIKKE-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H21F2N3O3 and its molecular weight is 401.414. The purity is usually 95%.
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Properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-(2-methoxyethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O3/c1-28-11-10-24-20(27)19-13-26(12-15-2-6-17(22)7-3-15)25-21(19)29-14-16-4-8-18(23)9-5-16/h2-9,13H,10-12,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLOLINXSWIKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CN(N=C1OCC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H22F2N4O3\text{C}_{21}\text{H}_{22}\text{F}_2\text{N}_4\text{O}_3

The biological activity of pyrazole derivatives often involves interaction with various molecular targets, including enzymes and receptors. The specific compound is hypothesized to exert its effects through:

  • Inhibition of Pro-inflammatory Cytokines: Similar pyrazole compounds have shown the ability to inhibit TNF-α and IL-6 production, which are key mediators in inflammatory responses .
  • Enzyme Inhibition: Pyrazoles have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated:

  • Inhibition of Edema: In carrageenan-induced paw edema models, certain pyrazoles have shown up to 78% inhibition compared to standard anti-inflammatory drugs .

2. Anticancer Potential

Pyrazoles have also been explored for their anticancer properties. In vitro studies suggest that they may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

3. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties, as many pyrazole derivatives have been reported to inhibit bacterial growth against various strains .

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives:

StudyCompoundActivityFindings
Selvam et al.1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydesAnti-inflammatoryExhibited maximum activity compared to diclofenac sodium .
Nagarapu et al.3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivativesAnti-inflammatoryPotency at 75% inhibition in rat models .
Burguete et al.1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesAntimicrobialShowed promising results against MTB strain H37Rv .

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